
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a methoxy group at position 7, and a carboxylic acid group at position 3 on the chromene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of a precursor coumarin compound. One common method involves the bromination of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group at position 3 can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of a catalyst like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving brominated coumarins.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The bromine atoms and the methoxy group may play a role in modulating the compound’s biological activity by affecting its binding affinity to specific proteins or enzymes. Additionally, the carboxylic acid group may facilitate interactions with cellular membranes or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the methoxy group at position 7.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the bromine atoms at positions 6 and 8.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but has only one bromine atom at position 6.
Uniqueness
6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine atoms and the methoxy group, which may confer distinct biological and chemical properties. These functional groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable molecule for various research applications .
Propiedades
Fórmula molecular |
C11H6Br2O5 |
|---|---|
Peso molecular |
377.97 g/mol |
Nombre IUPAC |
6,8-dibromo-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15) |
Clave InChI |
ZOKHPBNWSIXUEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(C(=O)OC2=C1Br)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


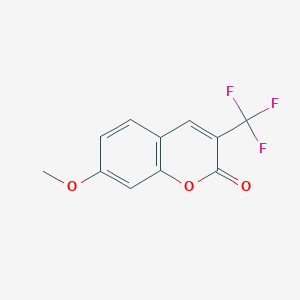
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
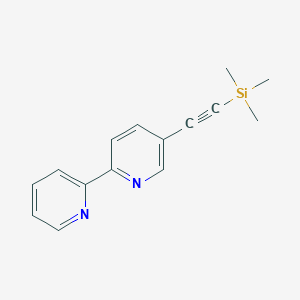
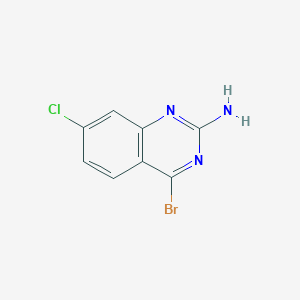
![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

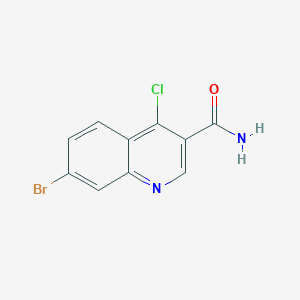
![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
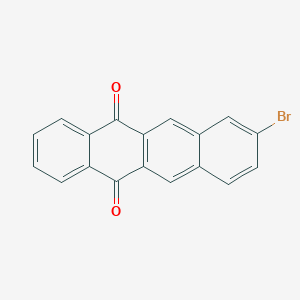
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
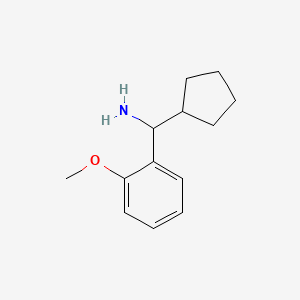
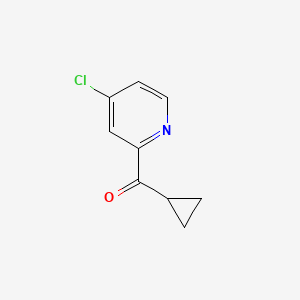
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)
